

Protocol for Preparing 1M Sodium Sulfite Stock Solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium sulfite*

Cat. No.: *B12384655*

[Get Quote](#)

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a 1M sodium sulfite (Na_2SO_3) stock solution. This solution is a common reagent in various biological and chemical applications, including as a reducing agent, an oxygen scavenger, and in the formulation of certain drug products. Adherence to this protocol will ensure the accurate preparation and stability of the stock solution for reproducible experimental results.

Introduction

Sodium sulfite is a soluble sodium salt of sulfurous acid. In solution, it is a mild reducing agent and readily reacts with dissolved oxygen, making it an effective oxygen scavenger. This property is crucial in many experimental settings to prevent the oxidation of sensitive reagents. This protocol outlines the necessary steps for calculating, preparing, and storing a 1M sodium sulfite stock solution.

Data Presentation

A summary of the key quantitative data required for the preparation of the 1M sodium sulfite solution is provided in the table below.

Parameter	Value
Chemical Name	Sodium Sulfite
Molecular Formula	Na_2SO_3
Molecular Weight (Anhydrous)	126.04 g/mol
Desired Concentration	1 M (mol/L)
Mass of Na_2SO_3 for 1 L	126.04 g
Mass of Na_2SO_3 for 100 mL	12.604 g

Experimental Protocol

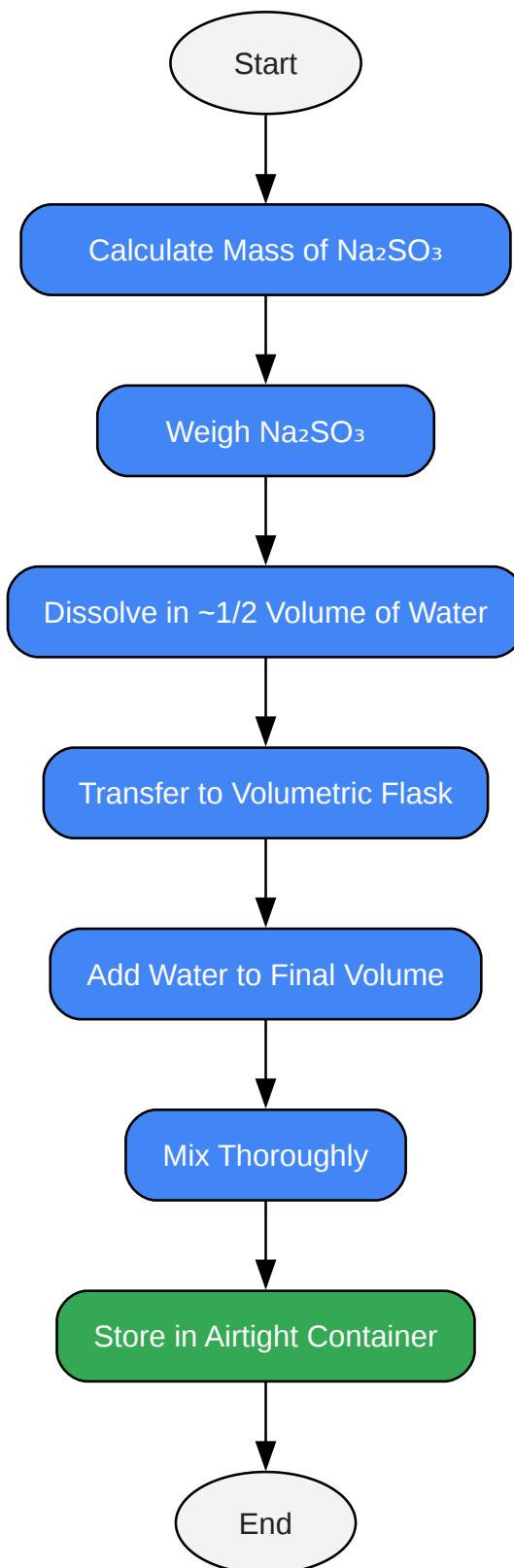
Materials

- Anhydrous Sodium Sulfite (Na_2SO_3), reagent grade
- Deionized or distilled water
- Volumetric flask (appropriate size, e.g., 100 mL or 1 L)
- Beaker
- Glass stirring rod
- Weighing paper or boat
- Analytical balance
- Magnetic stirrer and stir bar (optional)
- Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure

- Preparation of Water (Optional but Recommended for Enhanced Stability): To minimize oxidation of the sulfite solution, it is recommended to use deoxygenated water. This can be achieved by boiling the deionized or distilled water for at least 15 minutes and then allowing

it to cool to room temperature under a nitrogen or argon atmosphere. Alternatively, the water can be sparged with an inert gas (nitrogen or argon) for 30 minutes.


- Calculation: Determine the required mass of anhydrous sodium sulfite based on the desired final volume of the 1M solution.
 - For 1 Liter (1000 mL) of 1M solution, weigh out 126.04 g of Na₂SO₃.
 - For 100 mL of 1M solution, weigh out 12.604 g of Na₂SO₃.
- Weighing: Accurately weigh the calculated amount of anhydrous sodium sulfite using an analytical balance.
- Dissolution:
 - Add approximately half of the final desired volume of deionized or deoxygenated water to a beaker.
 - Place the beaker on a magnetic stirrer and add a stir bar, or prepare for manual stirring with a glass rod.
 - Gradually add the weighed sodium sulfite to the water while continuously stirring.
 - Continue stirring until the sodium sulfite is completely dissolved. The solution should be clear and colorless.
- Final Volume Adjustment:
 - Carefully transfer the dissolved sodium sulfite solution from the beaker into a volumetric flask of the appropriate size.
 - Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the sodium sulfite is transferred.
 - Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

- Mixing: Cap the volumetric flask and invert it several times (15-20 times) to ensure the solution is thoroughly mixed and homogenous.
- Storage:
 - Transfer the prepared 1M sodium sulfite solution into a clean, airtight, and clearly labeled glass bottle.[\[1\]](#)
 - For optimal stability and to prevent oxidation, it is best to store the solution in a completely filled and sealed container to minimize headspace.[\[1\]](#) Purging the headspace with an inert gas like nitrogen before sealing is also recommended.
 - Store the solution at room temperature in a dark place. While dry sodium sulfite is very stable, its aqueous solutions are prone to oxidation when exposed to air, leading to the formation of sodium sulfate.[\[2\]](#)

Safety Precautions

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Work in a well-ventilated area.
- Sodium sulfite may cause irritation to the skin and eyes.[\[3\]](#) In case of contact, rinse the affected area thoroughly with water.
- Avoid mixing sodium sulfite with acids, as this can release toxic sulfur dioxide gas.[\[4\]](#)

Diagrams

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Keeping properties of Sodium Sulfite? | Photrio.com Photography Forums [photrio.com]
- 2. What is the stability of sodium sulfite after buying? - Blog [lguardcorp.com]
- 3. Sodium Sulfite Solution SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. ineos.com [ineos.com]
- To cite this document: BenchChem. [Protocol for Preparing 1M Sodium Sulfite Stock Solution]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12384655#protocol-for-preparing-1m-sodium-sulfite-stock-solution>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com